molecular formula C23H28N4O B10919251 azepan-1-yl(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

azepan-1-yl(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10919251
M. Wt: 376.5 g/mol
InChI Key: SGQOJLQOFADPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azepanyl(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes an azepane ring, a benzyl group, and a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azepanyl(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors, such as hydrazines and pyridine derivatives, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the Azepane Ring: The azepane ring is typically formed through a ring-closing reaction involving appropriate amine precursors.

    Final Assembly: The final step involves the coupling of the pyrazolo[3,4-b]pyridine core with the azepane and benzyl groups under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and azepane groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the pyrazolo[3,4-b]pyridine core using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Benzyl halides, alkyl halides, and various nucleophiles and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid derivatives, while reduction of the pyrazolo[3,4-b]pyridine core may yield partially or fully reduced derivatives.

Scientific Research Applications

1-Azepanyl(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-azepanyl(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of specific kinases or interact with receptor proteins, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and exhibit similar chemical and biological properties.

    Benzyl-substituted Pyrazoles: These compounds have a benzyl group attached to a pyrazole ring and show comparable reactivity and biological activities.

    Azepane-containing Compounds: These compounds contain an azepane ring and are studied for their unique chemical and biological properties.

Uniqueness

1-Azepanyl(1-benzyl-6-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the azepane ring, benzyl group, and pyrazolo[3,4-b]pyridine core makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

azepan-1-yl-(1-benzyl-6-ethyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C23H28N4O/c1-3-19-15-20(23(28)26-13-9-4-5-10-14-26)21-17(2)25-27(22(21)24-19)16-18-11-7-6-8-12-18/h6-8,11-12,15H,3-5,9-10,13-14,16H2,1-2H3

InChI Key

SGQOJLQOFADPFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)N4CCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.